(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
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Description
“(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as endo-tetrahydrodicyclopentadiene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (1R,2R,5S,6S)-Tricyclo[4.3.1.12,5]undecane was synthesized by hydride transfer reduction–ring expansion of (1RS,2RS,6RS,7SR)-2-hydroxymethyltricyclo[5.2.1.02,6]decane with sulphuric acid and n-pentane .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” include a molecular weight of 136.234, a density of 1.0±0.1 g/cm3, a boiling point of 192.5±0.0 °C at 760 mmHg, a melting point of 75ºC, and a flash point of 40.6±0.0 °C .Scientific Research Applications
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Scientific Field: Environmental Chemistry
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the study of environmental pollutants .
- Method of Application : These compounds can be used as markers or tracers in environmental samples .
- Results : The results can help in understanding the sources and pathways of pollutants in the environment .
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Scientific Field: Biochemistry
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the study of biochemical processes .
- Method of Application : These compounds can be used as probes to study enzyme activity, protein folding, and other biochemical processes .
- Results : The results can provide insights into the mechanisms of these processes and potentially lead to the development of new drugs or therapies .
properties
IUPAC Name |
(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8-,9+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBWKCSAOQKIY-JGJABSLASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CNC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CNC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride |
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